molecular formula C32H52O2 B154831 Glutinol Acetate CAS No. 6426-44-4

Glutinol Acetate

Cat. No. B154831
CAS RN: 6426-44-4
M. Wt: 468.8 g/mol
InChI Key: CQQNBMVDVWGBMD-JZWVFCOJSA-N
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Description

Synthesis Analysis

The synthesis of acetate derivatives is a common theme in the provided papers. For instance, glucaric acid acetate (GAA) is synthesized using acetic anhydride and sulfuric acid . Similarly, glucomannan triacetate (GMTAc) is prepared from konjac glucomannan using acetic acid and trifluoroacetic anhydride (TFAA) . These methods suggest that acetate derivatives can be synthesized through esterification reactions involving acetic acid or its anhydride.

Molecular Structure Analysis

The molecular structure of acetate derivatives is characterized using various analytical techniques. For example, the (1)H- and (13)C NMR spectra of GMTAc were assigned in detail, indicating the presence of acetate groups . The synthesis of glucosyl esters of all-trans-aritinoic acid and their confirmation by IR, 1H NMR, and MS also demonstrates the use of these techniques in analyzing the structure of acetate derivatives .

Chemical Reactions Analysis

The papers do not provide specific reactions for glutinol acetate, but they do discuss reactions involving acetate derivatives. For instance, the catalytic enantioselective synthesis of glutamic acid derivatives involves a tandem conjugate addition-elimination on allylic acetates . This indicates that acetate groups can participate in various chemical reactions, providing different pathways for chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetate derivatives are diverse. The thermal properties of glucomannan acetate samples were analyzed, showing that decomposition temperatures increased with the degree of substitution (DS) . The mechanical properties, such as tensile strength and elongation to break, were also found to be dependent on the DS. These findings suggest that the physical and chemical properties of acetate derivatives can be tailored by controlling the DS.

Relevant Case Studies

While there are no direct case studies on glutinol acetate, the papers provide examples of case studies on related compounds. For instance, the microbial production of gluconic acid and its derivatives has wide applications in the food and pharmaceutical industry . The production of N-Acetyl-d-glucosamine from mycelial waste using a combination of bacterial chitinases and an insect N-Acetyl-d-glucosaminidase is another example of the application of acetate derivatives .

Scientific Research Applications

Network Pharmacology and Molecular Docking

Glutinol, a component of Glutinol Acetate, has been investigated for its pharmacological mechanisms through network pharmacology and molecular docking studies. The compound's interactions with target genes were analyzed using various databases and software tools, revealing its potential in drug development. It was found to have connections with several biological processes including carcinogenesis, diabetes, and inflammatory responses, indicating its broad pharmacological network and potential in drug utilization (Alzarea et al., 2022).

Enzymatic Production of N-Acetyl-d-glucosamine

N-Acetyl-d-glucosamine (GlcNAc), a product of enzymatic degradation of chitin-containing biomass, holds potential as a food additive and medicine. Research has focused on optimizing the production of GlcNAc using bacterial and insect chitinolytic enzymes to enhance its economical efficiency. A specific combination of bacterial chitinases and an insect N-acetyl-d-glucosaminidase was developed to produce GlcNAc efficiently, highlighting an eco-friendly approach for its production (Zhu et al., 2016).

Phytochemical Investigations

Phytochemical studies on various plants have led to the isolation of compounds like glutinol and its derivatives. For instance, research on the acetone extract of Olax mannii Oliv. leaves isolated glutinol and rhoiptelenol, marking their first-time report in this species. Such studies are crucial for understanding the chemical composition and potential medicinal properties of plant species (Sule et al., 2011).

Anti-Inflammatory and Antioxidant Applications

Glutinol Acetate has been associated with anti-inflammatory and antioxidant activities. Research on the stems and leaves of Acer mandshuricum isolated glutinol acetate among other compounds. These compounds showed significant cytotoxic activity against various human cancer cell lines and demonstrated anti-inflammatory effects, suggesting their therapeutic potential (Ding et al., 2010).

Cerebral Metabolic Studies

Glutinol Acetate's component, acetate, has been studied for its role in cerebral metabolism. Research utilized Nuclear Magnetic Resonance spectroscopy to assess cerebral kinetics of acetate transport and utilization, shedding light on astrocytic function and metabolic processes in the brain (Patel et al., 2010).

Safety And Hazards

Safety data suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for Glutinol Acetate are not provided in the search results, there is a general trend towards green solvent selection guides aiming to reduce the use of the most hazardous solvents . This could potentially impact the future directions of Glutinol Acetate research and application.

properties

IUPAC Name

[(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-21(33)34-26-13-11-23-22(28(26,4)5)10-12-24-30(23,7)17-19-32(9)25-20-27(2,3)14-15-29(25,6)16-18-31(24,32)8/h10,23-26H,11-20H2,1-9H3/t23-,24+,25-,26+,29-,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQNBMVDVWGBMD-JZWVFCOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C(=CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2C(=CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137999
Record name 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutinol Acetate

CAS RN

6426-44-4
Record name 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6426-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Y Ding, C Liang, JH Kim, YM Lee, JH Hyun… - Bioorganic & Medicinal …, 2010 - Elsevier
… known ones including β-amyrin acetate (2), 12 glutinol acetate (3), 13 friedelin (4), 14 glutinol (… These signals were similar to those of glutinol acetate (3), 13 except for two signals at δ C …
Number of citations: 58 www.sciencedirect.com
C van Maarseveen, R Jetter - Phytochemistry, 2009 - Elsevier
… The triterpenoid fraction consisted of glutinol, friedelin, glutanol, glutinol acetate, germanicol and β-amyrin. The intracuticular wax layer contained higher percentages of most …
Number of citations: 91 www.sciencedirect.com
HJ Ko, H Lee, DS Lee, ER Woo - Korean Journal of …, 2018 - koreascience.kr
Six compounds, eupatilin (1), dammaradienyl acetate (2), glutinol acetate (3), $3 {\beta}-acetoxyoleanan-12-one $(4), taraxasterol (5) and quercetin-3, 4'-dimethyl ether (6) were …
Number of citations: 2 koreascience.kr
TF Giacomello, RA de Morais Rocha, JC Neto… - sbqt2017.if.usp.br
… chemical shifts (δ) of 6 pentacyclic triterpenes [4](2 pairs of regioisomers), ie, α-amyrin (I)–β-amyrin (II) and α-amyrin acetate (III)–β-amyrin acetate (IV), glutinol (V) and glutinol acetate (…
Number of citations: 0 www.sbqt2017.if.usp.br
RA de Morais Rocha, TF Giacomello, S Mota… - sbqt2017.if.usp.br
… chemical shifts (δ) of 6 pentacyclic triterpenes [4](2 pairs of regioisomers), ie, α-amyrin (I)–β-amyrin (II) and α-amyrin acetate (III)–β-amyrin acetate (IV), glutinol (V) and glutinol acetate (…
Number of citations: 2 www.sbqt2017.if.usp.br
C Van Maarseveen, H Han, R Jetter - Plant, cell & environment, 2009 - Wiley Online Library
… Our results show that glutinol and its derivatives (glutinol acetate and glutanol) on the one hand, and friedelin and its derivative (epifriedelanol) on the other hand had a ratio of 3:1 in the …
Number of citations: 41 onlinelibrary.wiley.com
RAM Rocha, TF Giacomello, AMJC Neto… - Advanced Science …, 2020 - ingentaconnect.com
… only three conformers for the -amyrin, -amrin and glutinol diasteroiomers, and they were the hydroxyl grouping and the molecules -amyrin acetate, -amyrin acetate and glutinol acetate, …
Number of citations: 0 www.ingentaconnect.com
CS Van Maarseveen - 2008 - open.library.ubc.ca
… , mass spectrometry, and comparison with authentic standards led to the identification of triterpenoids including glutinol, friedelin, germanicol, epifriedelanol, glutinol acetate and β-…
Number of citations: 5 open.library.ubc.ca
JHY Vilegas, FM Lanças, W Vilegas… - Journal of the Brazilian …, 1997 - SciELO Brasil
… Glutinol acetate was identified by analysis of its fragmentation data and comparison with an authentic sample of simiarenol, isolated from Dorstenia asaroides 13 . Despite the lupane-…
Number of citations: 57 www.scielo.br
K Fürer, AP Simões-Wüst, U von Mandach… - Planta …, 2016 - thieme-connect.com
… The wax further contains glutanol, glutinol acetate, epifriedelanol, germanicol, and β-amyrin [45]. Finally, β-sitosterol-3-O-glucoside, stigmasterol-3-O-glucoside, a megastigmane …
Number of citations: 83 www.thieme-connect.com

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